2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 445005-98-1
VCID: VC21477275
InChI: InChI=1S/C17H16INO4/c1-11-3-5-13(6-4-11)19-16(21)10-23-17-14(18)7-12(9-20)8-15(17)22-2/h3-9H,10H2,1-2H3,(H,19,21)
SMILES: CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2I)C=O)OC
Molecular Formula: C17H16INO4
Molecular Weight: 425.22g/mol

2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide

CAS No.: 445005-98-1

Cat. No.: VC21477275

Molecular Formula: C17H16INO4

Molecular Weight: 425.22g/mol

* For research use only. Not for human or veterinary use.

2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide - 445005-98-1

Specification

CAS No. 445005-98-1
Molecular Formula C17H16INO4
Molecular Weight 425.22g/mol
IUPAC Name 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide
Standard InChI InChI=1S/C17H16INO4/c1-11-3-5-13(6-4-11)19-16(21)10-23-17-14(18)7-12(9-20)8-15(17)22-2/h3-9H,10H2,1-2H3,(H,19,21)
Standard InChI Key YECMTRMDGTZJMY-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2I)C=O)OC
Canonical SMILES CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2I)C=O)OC

Introduction

Chemical Identity and Classification

2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide is a synthetic organic compound characterized by a complex structure featuring multiple functional groups. It belongs to the class of acetamide derivatives with several substituted aromatic rings. This compound has been primarily investigated for research applications, particularly in medicinal chemistry.

Identification Parameters

The compound is uniquely identified by the following parameters:

ParameterValue
CAS Number445005-98-1
Molecular FormulaC17H16INO4
Molecular Weight425.22 g/mol
IUPAC Name2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide
InChIInChI=1S/C17H16INO4/c1-11-3-5-13(6-4-11)19-16(21)10-23-17-14(18)7-12(9-20)8-15(17)22-2/h3-9H,10H2,1-2H3,(H,19,21)
InChI KeyYECMTRMDGTZJMY-UHFFFAOYSA-N
SMILESCC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2I)C=O)OC

These identifiers serve as the compound's unique fingerprint in chemical databases and literature, enabling consistent identification across various research platforms .

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide is essential for its handling, storage, and application in research settings.

Chemical Reactivity

The chemical reactivity of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide is governed by its multiple functional groups:

  • The aldehyde group (formyl) is highly reactive and can participate in various condensation reactions

  • The iodo substituent provides a site for metal-catalyzed coupling reactions

  • The methoxy group contributes to the electron density of the aromatic ring

  • The acetamide linkage offers hydrogen bonding capabilities and potential for further derivatization

This combination of functional groups creates a versatile scaffold for chemical transformations, making it valuable in organic synthesis.

Structural Characteristics

The structure of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide comprises several key components that contribute to its chemical behavior and potential applications.

Structural Components

The compound can be dissected into the following structural components:

  • A 4-methylphenyl group attached to the nitrogen of the acetamide

  • An acetamide linkage (-NHCOCH2-)

  • A phenoxy connection (-O-)

  • A tri-substituted aromatic ring bearing:

    • A formyl group (aldehyde) at position 4

    • An iodo substituent at position 2

    • A methoxy group at position 6

Structural Features and Implications

The compound's structure presents several interesting features:

  • The presence of the iodo substituent creates an electron-deficient site on the aromatic ring, potentially enhancing reactivity toward nucleophiles

  • The formyl group provides a reactive center for condensation reactions and can serve as a handle for further functionalization

  • The methoxy group contributes electron density to the aromatic ring through resonance effects

  • The acetamide linkage can participate in hydrogen bonding interactions, potentially important for biological activity

These structural features collectively determine the compound's chemical behavior and potential applications in medicinal chemistry.

Structure-Activity Relationships

Understanding how structural modifications affect the properties and activity of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide is crucial for its rational application in research.

Impact of Key Functional Groups

Functional GroupPositionContribution to Properties
Formyl (-CHO)Position 4 on phenoxy ringProvides reactive site for condensation reactions; potential hydrogen bond acceptor
Iodo (-I)Position 2 on phenoxy ringIntroduces steric bulk; potential site for metal-catalyzed coupling; increases lipophilicity
Methoxy (-OCH3)Position 6 on phenoxy ringAffects electron density distribution; potential hydrogen bond acceptor
Acetamide (-NHCOCH2-)Linking groupProvides hydrogen bond donor/acceptor capabilities; contributes to potential biological recognition
Methyl (-CH3)Position 4 on aniline ringIncreases lipophilicity; affects electron density of the aromatic ring

These structure-activity relationships can guide further modifications to optimize desired properties.

Comparison with Structural Analogs

Examining structural analogs provides valuable insights into the unique properties and potential applications of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide.

Related Compounds

Several related compounds have been identified in the literature:

  • 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide (CAS: 553631-81-5):

    • Differs in the position of the methyl group on the phenyl ring (position 3 instead of 4)

    • May exhibit different biological activities due to altered spatial arrangement

  • 2-(4-formyl-2-methoxyphenoxy)-N-phenylacetamide (CAS: 31438-73-0):

    • Lacks the iodo substituent

    • Has no methyl group on the phenyl ring

    • Likely demonstrates different reactivity patterns and biological properties

  • 2-(4-formyl-2-methoxyphenoxy)acetamide (CAS: 186685-89-2):

    • Simpler structure lacking both the iodo substituent and the methylphenyl group

    • Functions as a basic structural unit for more complex derivatives

Comparative Analysis

The following table compares key properties of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide with its structural analogs:

CompoundMolecular FormulaMolecular WeightKey Structural Differences
2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(4-methylphenyl)acetamideC17H16INO4425.22 g/molReference compound
2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(3-methylphenyl)acetamideC17H16INO4425.22 g/molMethyl group at position 3 instead of 4 on phenyl ring
2-(4-formyl-2-methoxyphenoxy)-N-phenylacetamideC16H15NO4285.29 g/molNo iodo substituent; no methyl group on phenyl ring
2-(4-formyl-2-methoxyphenoxy)acetamideC10H11NO4209.20 g/molNo iodo substituent; primary amide instead of N-phenyl amide

These structural variations likely lead to differences in physical properties, chemical reactivity, and potential biological activities .

Research Status and Future Directions

Current research on 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide remains in early stages, with considerable potential for further investigation.

Current Research Status

The compound is primarily available for research purposes, with limited published studies on its specific properties and applications. It appears in chemical databases and supplier catalogs, suggesting interest in its potential utility as a chemical building block or pharmacological agent .

Future Research Directions

Several promising research directions emerge from the compound's unique structure:

  • Development of efficient and scalable synthetic routes

  • Investigation of its reactivity profile, particularly focusing on the formyl and iodo functional groups

  • Exploration of potential biological activities through systematic screening

  • Structure-activity relationship studies through the synthesis and evaluation of derivatives

  • Potential applications in catalysis, material science, or as a synthetic intermediate

These research avenues could significantly enhance our understanding of this compound and expand its practical applications.

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